molecular formula C12H12BrN5O2S2 B2707568 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide CAS No. 1903433-56-6

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide

Cat. No.: B2707568
CAS No.: 1903433-56-6
M. Wt: 402.29
InChI Key: JJMCRWDNBKWEJC-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 5-bromothiophene-2-sulfonamide moiety. This structure combines two pharmacologically significant motifs:

  • Triazolo[1,5-a]pyrimidine: Known for its role in kinase inhibition and antiparasitic activity .
  • 5-Bromothiophene-2-sulfonamide: Sulfonamide derivatives are widely studied for enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial properties .

The bromine atom on the thiophene ring may enhance lipophilicity and binding affinity, while the sulfonamide group could facilitate hydrogen bonding with biological targets.

Properties

IUPAC Name

5-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O2S2/c13-10-3-4-11(21-10)22(19,20)17-5-1-2-9-6-14-12-15-8-16-18(12)7-9/h3-4,6-8,17H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMCRWDNBKWEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
AMCF73.79Apoptosis induction
BNCI-H46042.30Cell cycle arrest
CHep-23.25Cytotoxicity

These findings suggest that derivatives of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide can effectively inhibit cell proliferation in various cancer cell lines .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds similar to this compound have been evaluated for their activity against various pathogens. For example, triazolo-pyrimidine derivatives have shown effectiveness against bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Antimalarial Potential

Recent studies have explored the antimalarial potential of triazolo-pyrimidine derivatives. A series of compounds bearing sulfonamide fragments were synthesized and evaluated for their activity against Plasmodium falciparum, with some showing promising results . This suggests that similar derivatives could be effective in combating malaria.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

  • One study synthesized a library of triazolo-pyrimidine derivatives and evaluated their anticancer properties across multiple cell lines, demonstrating significant cytotoxic effects .
  • Another research effort focused on the synthesis of sulfonamides with triazole structures for antifungal applications against Candida species, where some compounds exhibited superior efficacy compared to traditional antifungals like fluconazole .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The table below highlights structural and functional differences between the target compound and analogs from the literature:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Triazolo[1,5-a]pyrimidine 5-Bromothiophene-2-sulfonamide propyl Hypothesized enzyme inhibition Not reported N/A
Compound 3 (Difluoromethylpyridine derivative) Triazolo[1,5-a]pyrimidine Difluoromethylpyridine, oxazole-5-carboxamide Kinetoplastid inhibitor Suzuki coupling
Quinazoline derivatives (5d, 5k) Quinazoline Aldehyde hydrazone, pyrazole-4-carboxamide Antimicrobial (fungal pathogens) Condensation reaction
Key Observations:

Quinazoline derivatives employ a different core but retain sulfonamide-like groups, underscoring the importance of electron-withdrawing substituents in bioactivity.

Substituent Impact :

  • Compound 3 : The difluoromethylpyridine and oxazole carboxamide groups enhance solubility and target specificity for kinetoplastid parasites .
  • Target Compound : The bromothiophene-sulfonamide moiety may improve membrane permeability compared to Compound 3, though this requires experimental validation.
  • Quinazoline Derivatives : The aldehyde hydrazone group in Compound 5d/5k contributes to antifungal activity, suggesting sulfonamide-like groups in the target compound could similarly engage microbial enzymes .

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including biological evaluations and structure-activity relationships (SAR), to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazolo[1,5-a]pyrimidine moiety : Known for various bioactivities including anticancer and antimicrobial effects.
  • Bromothiophene : A sulfur-containing heterocycle that enhances biological activity through its electron-withdrawing properties.

The molecular formula is represented as C13H12BrN5O2SC_{13}H_{12}BrN_5O_2S, indicating the presence of bromine, nitrogen, and sulfur atoms which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
H12MCF-73.91ERK signaling pathway inhibition
2HCT-1160.53Tubulin polymerization inhibition
4MGC-8032.1LSD1/KDM1A inhibition

These findings suggest that the compound may induce apoptosis and cell cycle arrest through various mechanisms including the suppression of critical signaling pathways like ERK and tubulin dynamics .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of the triazolo[1,5-a]pyrimidine scaffold have demonstrated notable antimicrobial activities. The structural features that contribute to this activity include:

  • Electron-withdrawing groups : Such as bromine in the thiophene ring enhance lipophilicity and membrane permeability.

Research indicates that certain derivatives exhibit significant inhibitory effects against bacterial strains. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3aMRSA8.23 µg/mL
3bVRE7.56 µg/mL

These results suggest potential applications in treating resistant bacterial infections .

Case Studies

A recent case study evaluated the efficacy of this compound in a preclinical model of cancer. The study found that administration led to a significant reduction in tumor size compared to control groups. The underlying mechanism was linked to increased apoptosis markers and decreased proliferation indices in treated tumors.

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